molecular formula C7H5ClN2 B1591404 2-(6-Chloropyridin-2-yl)acetonitrile CAS No. 75279-60-6

2-(6-Chloropyridin-2-yl)acetonitrile

Cat. No. B1591404
CAS RN: 75279-60-6
M. Wt: 152.58 g/mol
InChI Key: WJMGOQFPVZDUMV-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 75279-60-6 . It has a molecular weight of 152.58 and its IUPAC name is (6-chloro-2-pyridinyl)acetonitrile .


Molecular Structure Analysis

The InChI code for “2-(6-Chloropyridin-2-yl)acetonitrile” is 1S/C7H5ClN2/c8-7-3-1-2-6 (10-7)4-5-9/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(6-Chloropyridin-2-yl)acetonitrile” is a liquid at room temperature . It has a boiling point of 270.7°C at 760 mmHg .

Scientific Research Applications

Fluorescent Probes

A study described the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through the reaction of β-lactam carbenes with 2-pyridyl isonitriles. One of these derivatives, involving 2-(6-Chloropyridin-2-yl)acetonitrile, was found to be an efficient fluorescent probe for mercury ions, demonstrating potential in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

Photophysical Properties of Lanthanide Helicates

Another research investigated the effects of halogenide substituents, including chloro groups, on the stability and photophysical properties of lanthanide triple-stranded helicates. These helicates, incorporating similar chloropyridinyl groups, showed potential for biological material coupling (Iglesias et al., 2000).

Oxidative Deprotection of Oximes

Research also explored the use of 2,6-dicarboxypyridinium chlorochromate for the oxidative deprotection of oximes to carbonyl compounds in acetonitrile. This process is essential in various chemical syntheses (Hosseinzadeh et al., 2002).

Asymmetric Synthesis of Drugs

A study demonstrated the synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile, a key intermediate for the antiplatelet drug (S)-clopidogrel. This research highlighted a green and facile method for the production of chiral drugs and drug intermediates (Ma et al., 2020).

Preparation of Carboxylic Acids

The use of pyridinium chlorochromate in the preparation of carboxylic acids from primary alcohols and aldehydes was investigated. This method is significant in organic synthesis, where 2-(6-Chloropyridin-2-yl)acetonitrile plays a role in the reaction process (Hunsen, 2005).

Safety And Hazards

This compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H310 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

2-(6-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMGOQFPVZDUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590291
Record name (6-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chloropyridin-2-yl)acetonitrile

CAS RN

75279-60-6
Record name (6-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (2.77 mL) in tetrahydrofuran (80 mL) was added dropwise n-butyl lithium hexane solution (1.6 M, 29.6 mL) at −78° C., and the reaction mixture was stirred at −78° C. for 1 hr under argon atmosphere. A solution of 2,6-dichloropyridine (2.0 g) in tetrahydrofuran (10 mL) was added dropwise thereto at −78° C., and the reaction mixture was stirred at −78° C. for 2 hr under argon atmosphere, and allowed to be warmed to room temperature. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (1.91 g).
Quantity
2.77 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
29.6 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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